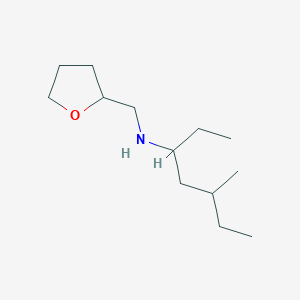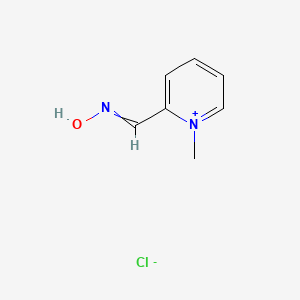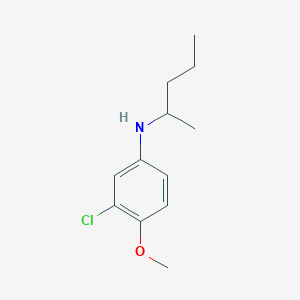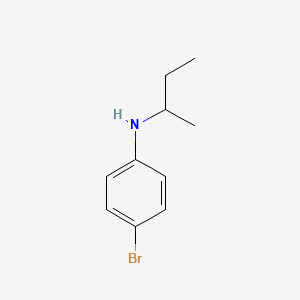
(5-Methylheptan-3-yl)(oxolan-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylheptan-3-yl)(oxolan-2-ylmethyl)amine: is a chemical compound with the molecular formula C13H27NO and a molecular weight of 213.36 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylheptan-3-yl)(oxolan-2-ylmethyl)amine typically involves the reaction of 5-methylheptan-3-ol with oxolan-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions involving the starting materials. The process may include purification steps to obtain the compound in its pure form. The production is carried out in specialized chemical plants equipped with the necessary infrastructure to handle large-scale synthesis.
Chemical Reactions Analysis
(5-Methylheptan-3-yl)(oxolan-2-ylmethyl)amine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation Common reagents include : Oxidation: Common reagents include chromium(VI) oxide and potassium permanganate .
Reduction: Typical reagents are sodium borohydride and lithium aluminum hydride .
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed:
Oxidation: Various alcohols, ketones, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
(5-Methylheptan-3-yl)(oxolan-2-ylmethyl)amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Studied for its therapeutic potential in various medical conditions.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5-Methylheptan-3-yl)(oxolan-2-ylmethyl)amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
(5-Methylheptan-3-yl)(oxolan-2-ylmethyl)amine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
(5-Methylheptan-3-yl)(oxolan-2-ylmethyl)ethanol
(5-Methylheptan-3-yl)(oxolan-2-ylmethyl)chloride
(5-Methylheptan-3-yl)(oxolan-2-ylmethyl)acetamide
These compounds share structural similarities but differ in their functional groups and properties, leading to different applications and reactivity.
Properties
IUPAC Name |
5-methyl-N-(oxolan-2-ylmethyl)heptan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO/c1-4-11(3)9-12(5-2)14-10-13-7-6-8-15-13/h11-14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCULPBVSPPEETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(CC)NCC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B7809044.png)
![4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B7809051.png)



amine](/img/structure/B7809096.png)







